![molecular formula C8H13N3O B13796046 Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-, often involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that are optimized for large-scale production. These methods often employ catalysts and reagents that are cost-effective and readily available, ensuring the economic feasibility of the production process .
化学反応の分析
Types of Reactions
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction produces dihydroimidazoles .
科学的研究の応用
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Industry: It is used in the development of agrochemicals, dyes, and other functional materials.
作用機序
The mechanism of action of Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. This coordination can inhibit or activate enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related stomach issues.
Uniqueness
Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
N-[1-(1H-imidazol-5-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3O/c1-6(11-7(2)12)3-8-4-9-5-10-8/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
RYZMIBSFRZJAGO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=CN1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



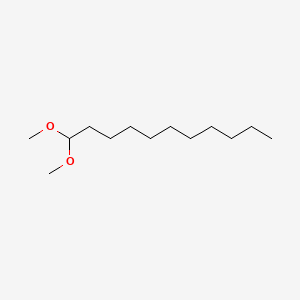

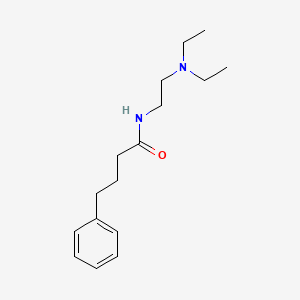
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
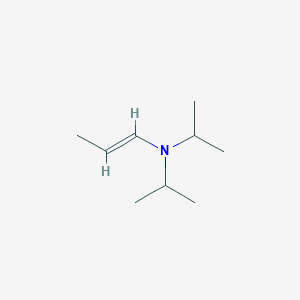
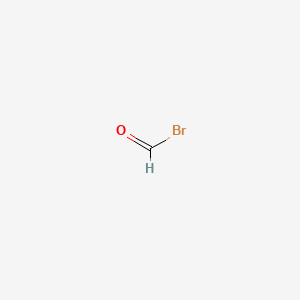

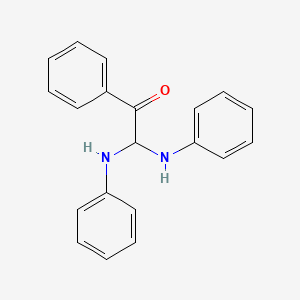
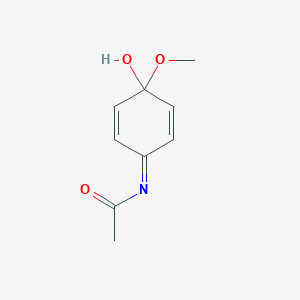
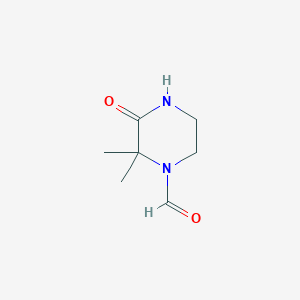
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
